8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Overview

Description

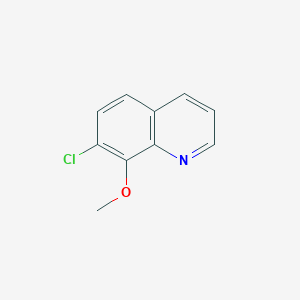

“8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C10H10ClNO2 . It is used in research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12ClNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3 .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 365.8±42.0 °C, and its predicted density is 1.249±0.06 g/cm3 . The predicted pKa value is 11.92±0.40 .Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is human DNA topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. They play a crucial role in DNA replication, transcription, chromatin assembly, and recombination .

Mode of Action

This compound acts as an inhibitor of human DNA topoisomerase I . It prevents the enzyme-substrate binding, thereby inhibiting the catalytic activity of the enzyme . This interaction results in the disruption of DNA replication and transcription processes .

Biochemical Analysis

Biochemical Properties

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with human DNA topoisomerase I, where this compound acts as an inhibitor . This interaction prevents the enzyme from relaxing supercoiled DNA, thereby affecting DNA replication and transcription processes. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further modulating cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA topoisomerase I by this compound leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in cancer cells . This compound also affects the expression of genes involved in cell proliferation and survival, thereby modulating the overall cellular response to stress and damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active site of DNA topoisomerase I, inhibiting its catalytic activity . This binding prevents the enzyme from cleaving and re-ligating DNA strands, leading to the stabilization of the DNA-topoisomerase complex and the accumulation of DNA breaks. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA topoisomerase I activity, leading to prolonged cellular stress and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits a threshold effect, where minimal inhibition of DNA topoisomerase I is observed . At higher doses, the inhibitory effect is significantly enhanced, leading to increased DNA damage and cell death. Toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported at very high doses, indicating the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathway includes its biotransformation by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites may further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels. The compound’s influence on metabolic pathways highlights its potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution pattern of this compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of targeting signals or post-translational modifications may direct this compound to specific nuclear compartments, enhancing its inhibitory effect on DNA topoisomerase I. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-2-8-10(13)12-7-5-3-4-6(11)9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBQSRCBLSQWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=C(O1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,2-Difluoroethyl)carbamoyl]formic acid](/img/structure/B1430501.png)

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride](/img/structure/B1430507.png)